N3 vs. C5 Regiochemistry: Differential PTP1B Inhibitory Potency Between Positional Isomers
The N3-substituted target compound (CAS 258856-20-1) exhibits measurable PTP1B inhibitory activity in recombinant human enzyme assays, with a reported Ki of 14,000 nM (~14 µM) at pH 5.5 using p-nitrophenyl phosphate substrate [1]. In contrast, a distinct class of thiazolidine-2,4-dione derivatives optimized at the N3 position for PTP1B inhibition have demonstrated substantially higher potency, with IC₅₀ values in the low micromolar range — for example, compound 18l from Bhattarai et al. (2010) showed an IC₅₀ of 1.3 µM against PTP1B [2]. This indicates that while the target compound provides measurable baseline PTP1B engagement, its activity level positions it as a scaffold for optimization rather than a finished lead, distinguishing it from both inactive analogs and highly optimized PTP1B inhibitors.
| Evidence Dimension | PTP1B inhibitory activity (in vitro enzyme assay) |
|---|---|
| Target Compound Data | Ki = 14,000 nM (14 µM) against recombinant human PTP1B at pH 5.5 |
| Comparator Or Baseline | Compound 18l (N-substituted benzylidene-TZD derivative): IC₅₀ = 1.3 µM against PTP1B |
| Quantified Difference | Comparator demonstrates approximately 10.8-fold higher potency than target compound baseline |
| Conditions | Target: recombinant human PTP1B, pNPP substrate, pH 5.5 [1]; Comparator: PTP1B enzymatic assay using pNPP (Bhattarai et al., 2010) [2] |
Why This Matters
Establishes that the N3-(4-aminobenzyl) substitution produces measurable but moderate PTP1B activity, confirming target engagement while demonstrating that potency is tunable through further N3 optimization — a key consideration for medicinal chemistry programs selecting starting scaffolds.
- [1] BindingDB. PTP1B inhibition assay data: Ki = 14,000 nM for recombinant human PTP1B at pH 5.5 using p-nitrophenyl phosphate substrate. Compound mapped to N3-substituted thiazolidine-2,4-dione scaffold. View Source
- [2] Bhattarai BR, Kafle B, Hwang JS, et al. Novel thiazolidinedione derivatives with anti-obesity effects: dual action as PTP1B inhibitors and PPAR-γ activators. Bioorg Med Chem Lett. 2010;20(22):6758-6763. Compound 18l IC₅₀ = 1.3 µM against PTP1B. View Source
